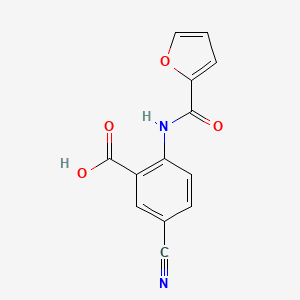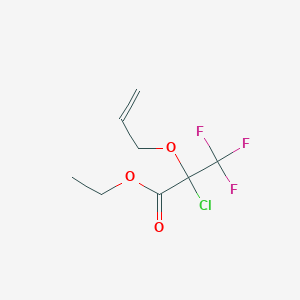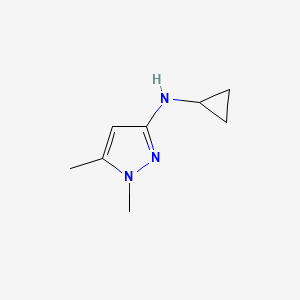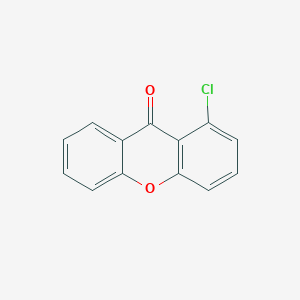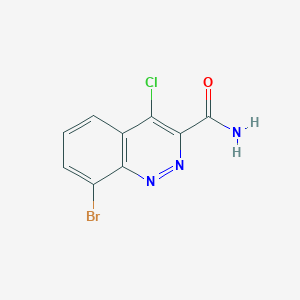
8-Bromo-4-chloro-3-cinnolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-chloro-3-cinnolinecarboxamide: is a chemical compound with the molecular formula C9H5BrClN3O and a molecular weight of 286.51 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms in its structure makes it a compound of interest in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-cinnolinecarboxamide typically involves the bromination and chlorination of cinnoline derivatives. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 8-Bromo-4-chloro-3-cinnolinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in the Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce complex organic molecules with extended aromatic systems.
科学研究应用
Chemistry: 8-Bromo-4-chloro-3-cinnolinecarboxamide is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules in research and development.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development. Researchers may explore its effects on various biological targets.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 8-Bromo-4-chloro-3-cinnolinecarboxamide depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with these targets.
相似化合物的比较
Comparison: 8-Bromo-4-chloro-3-cinnolinecarboxamide is unique due to its specific substitution pattern on the cinnoline ring. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a distinct entity in chemical and biological research.
属性
CAS 编号 |
663948-25-2 |
|---|---|
分子式 |
C9H5BrClN3O |
分子量 |
286.51 g/mol |
IUPAC 名称 |
8-bromo-4-chlorocinnoline-3-carboxamide |
InChI |
InChI=1S/C9H5BrClN3O/c10-5-3-1-2-4-6(11)8(9(12)15)14-13-7(4)5/h1-3H,(H2,12,15) |
InChI 键 |
RBOYUYTZNLMILA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=NC(=C2Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


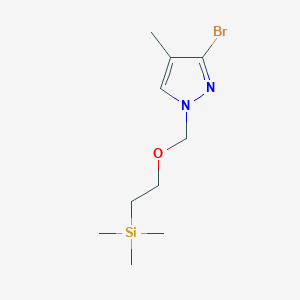
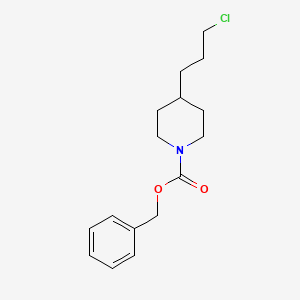
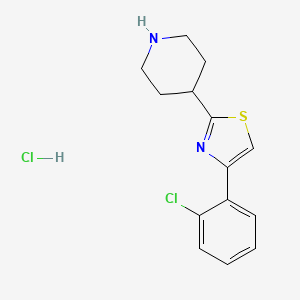
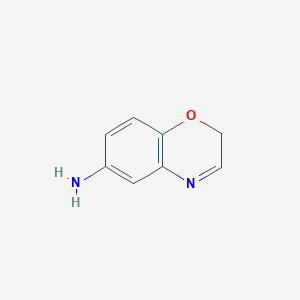
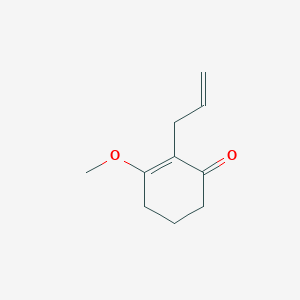
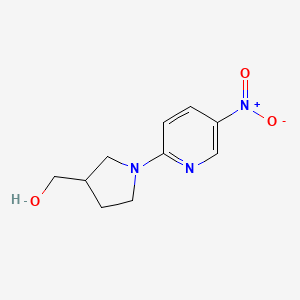
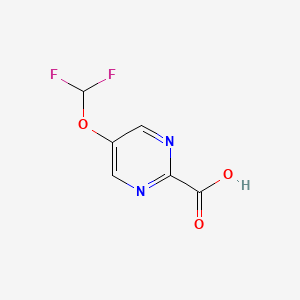
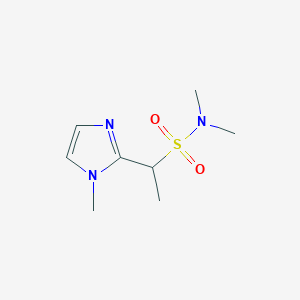
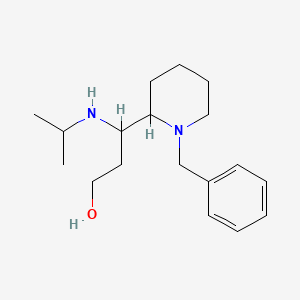
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
